molecular formula C7H3Cl2NS B1585830 3,5-Dichlorophenyl isothiocyanate CAS No. 6590-93-8

3,5-Dichlorophenyl isothiocyanate

Cat. No. B1585830
CAS RN: 6590-93-8
M. Wt: 204.08 g/mol
InChI Key: JLEMKZDHFGCHLO-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl isothiocyanate is a chemical compound with the linear formula Cl2C6H3NCS . It has a molecular weight of 204.08 .


Synthesis Analysis

The synthesis of isothiocyanates, such as 3,5-Dichlorophenyl isothiocyanate, can be achieved through various methods. One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine .


Molecular Structure Analysis

The molecular structure of 3,5-Dichlorophenyl isothiocyanate can be represented by the SMILES string Clc1cc (Cl)cc (c1)N=C=S . The InChI representation is 1S/C7H3Cl2NS/c8-5-1-6 (9)3-7 (2-5)10-4-11/h1-3H .


Physical And Chemical Properties Analysis

3,5-Dichlorophenyl isothiocyanate has a boiling point of 274 °C and a melting point of 47-50 °C . It appears as a pale cream to cream to yellow fused solid .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Isothiocyanates, including 3,5-dichlorophenyl isothiocyanate, are used in water-promoted tandem reactions to efficiently synthesize structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles. This approach offers advantages like high efficiency, environmentally benign solvents, and simplicity (Zhang, Jia, Wang, & Fan, 2011).

  • Synthesis of Rare Earth Complexes : 3,5-Dichlorophenyl isothiocyanate plays a role in synthesizing complexes of rare earth(III) isothiocyanate with N-(p-chlorophenyl)aza 15-crown-5. These complexes have been characterized and analyzed, contributing to the study of rare earth elements and their applications (Ming, 1992).

  • Isothiocyanate Synthesis Update : The synthesis of isothiocyanates, including 3,5-dichlorophenyl isothiocyanate, has been a focus of research for its various applications, such as in anticancer, antimicrobial, antibiotic, and anti-inflammatory agents. Different methods and agents for synthesizing isothiocyanates have been extensively reviewed (Eschliman & Bossmann, 2019).

  • Synthesis of Arylacetamide-derived Fluorescent Probes : Fluorescein isothiocyanate isomer I (FITC-I) conjugates of certain compounds, including those derived from 3,5-dichlorophenyl isothiocyanate, have been synthesized for biological evaluation and fluorescent labeling of kappa opioid receptors in mouse microglial cells (Chang et al., 1996).

Environmental and Material Science Applications

  • Sludge Reduction in Environmental Management : 3,5-Dichlorophenyl isothiocyanate has been studied for its effectiveness in reducing sludge, a crucial aspect of environmental management and waste treatment. It was found to exhibit strong uncoupling activity and sludge reduction effect, particularly useful in certain wastewater treatment methodologies (Kimura & Akita, 2017).

  • Molecular Structure Analysis in Chemistry : Research involving 3,5-dichlorophenyl dithiadiazolyls (DCP-DTDA) has led to insights into their structural characterization and properties. This contributes to our understanding of molecular interactions and structures in chemistry (Constantinides et al., 2014).

  • Organic Semiconductors in Material Science : Studies on molecular modifications of certain compounds by introducing groups including 3,5-dichlorophenyl have led to the development of superior n-channel organic semiconductors. This has implications for advancements in electronics and material science (Nakano, Osaka, Hashizume, & Takimiya, 2015).

Safety And Hazards

3,5-Dichlorophenyl isothiocyanate is toxic if inhaled and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . Therefore, it should be handled with care, using personal protective equipment and working under a chemical fume hood .

properties

IUPAC Name

1,3-dichloro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEMKZDHFGCHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216114
Record name 3,5-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenyl isothiocyanate

CAS RN

6590-93-8
Record name 3,5-Dichlorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MAMS El-Sharief, SY Abbas, MA Zahran… - … Für Naturforschung B, 2016 - degruyter.com
New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: synthesis, reactions and evaluation of antibacterial and antifungal activities Skip to content Should you have institutional …
Number of citations: 39 www.degruyter.com
TM Tagmose, F Zaragoza, HCM Boonen… - Bioorganic & medicinal …, 2003 - Elsevier
Pinacidil analogues, for example, N-cyano-N′-(3,5-dichlorophenyl)-N″-(3-methylbutyl)guanidine, 1, have previously been described as potassium channel openers on beta cells and …
Number of citations: 11 www.sciencedirect.com
S Chen - Biomedical Chromatography, 2006 - Wiley Online Library
Amino acids were derivatized with sulfur‐containing reagents in alkaline medium and enantioresolved by HPLC on a teicoplanin chiral stationary phase. Much better resolution was …
A Schmidt, A Beutler, T Habeck, T Mordhorst… - …, 2006 - thieme-connect.com
2-Dimethylindazolium-3-carboxylates are pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. They decarboxylate on heating to …
Number of citations: 6 www.thieme-connect.com
JU Pothupitiya, RS Hewawasam… - Macromolecules, 2018 - ACS Publications
Hammett-style free energy studies of (thio)urea/MTBD mediated ring-opening polymerization (ROP) of δ-valerolactone reveal the complicated interplay of reagents that give rise to …
Number of citations: 46 pubs.acs.org
H Fazlı, Ç Akkol, SC Osmanoğulları, Z Biyiklioglu… - Journal of …, 2023 - Elsevier
In this study, peripherally tetra-{[4-(3,5-dichlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]thio} group substituted cobalt(II), manganese(III) phthalocyanines (BS-1-Cu, BS-1-Mn) and …
Number of citations: 4 www.sciencedirect.com
X Wang, L Zhang, Y Xu, D Krishnamurthy… - Tetrahedron letters, 2004 - Elsevier
A practical protocol for synthesis of 2-(N-substituted)-aminobenzimidazoles was developed. N-(2-Aminoaryl)thioureas undergo a CuCl-promoted intramolecular cyclization to give the …
Number of citations: 50 www.sciencedirect.com
JP Wu, J Emeigh, DA Gao, DR Goldberg… - Journal of medicinal …, 2004 - ACS Publications
A novel class of lymphocyte function-associated antigen-1 (LFA-1) inhibitors is described. Discovered during the process to improve the physicochemical and metabolic properties of …
Number of citations: 40 pubs.acs.org
G Messire, V Ferreira, E Caillet, L Bodin, A Auville… - Molecules, 2023 - mdpi.com
Following the work already carried out in our laboratory on eucalyptol, a new green solvent derived from biomass, we are now looking at sabinene as another new green solvent. …
Number of citations: 8 www.mdpi.com
Y He, J Peng, MT Hamann, LM West - Journal of natural products, 2014 - ACS Publications
A new iridoid glucoside, cornusoside A (1), and four new natural product iridoid aglycones, cornolactones A–D (2–5), together with 10 known compounds were isolated from the leaves …
Number of citations: 14 pubs.acs.org

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